1-(1-methyl-1H-pyrazol-4-yl)urea

Fragment-based drug discovery Aurora kinase inhibition Kinase hinge binder

1-(1-Methyl-1H-pyrazol-4-yl)urea (CAS 1153803-08-7) is a heterocyclic urea derivative (C₅H₈N₄O, MW 140.14) comprising a 1-methylpyrazole ring linked at the 4-position to a primary urea group. It belongs to the pyrazolyl-urea class, recognized as a privileged scaffold in medicinal chemistry for kinase inhibition, particularly as a type II kinase inhibitor chemotype that simultaneously occupies the ATP-binding pocket and a vicinal allosteric pocket.

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 1153803-08-7
Cat. No. B2849777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-4-yl)urea
CAS1153803-08-7
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)N
InChIInChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)
InChIKeyNNAYHKROBBARLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-pyrazol-4-yl)urea (CAS 1153803-08-7): Procurement-Relevant Physicochemical and Pharmacophoric Profile


1-(1-Methyl-1H-pyrazol-4-yl)urea (CAS 1153803-08-7) is a heterocyclic urea derivative (C₅H₈N₄O, MW 140.14) comprising a 1-methylpyrazole ring linked at the 4-position to a primary urea group . It belongs to the pyrazolyl-urea class, recognized as a privileged scaffold in medicinal chemistry for kinase inhibition, particularly as a type II kinase inhibitor chemotype that simultaneously occupies the ATP-binding pocket and a vicinal allosteric pocket [1]. The compound serves as the validated fragment pharmacophore core of AT9283, a clinical-stage multitargeted kinase inhibitor (Aurora A IC₅₀ ≈ 3 nM; Aurora B IC₅₀ ≈ 3 nM) developed via fragment-based drug discovery [2]. Physicochemical properties include density 1.4 ± 0.1 g/cm³, boiling point 282.9 ± 13.0 °C, and flash point 124.9 ± 19.8 °C .

Why 1-(1-Methyl-1H-pyrazol-4-yl)urea Cannot Be Interchanged with Positional Isomers or Other Pyrazolyl-Urea Building Blocks


In the pyrazolyl-urea chemotype, the position of the urea attachment on the pyrazole ring is not interchangeable: 4-pyrazolyl ureas function as type II kinase inhibitors by simultaneously engaging the ATP-binding hinge region and an allosteric back pocket, whereas 3-pyrazolyl and 5-pyrazolyl ureas adopt distinct binding geometries that preclude this dual interaction mode [1]. Crystallographic studies with Aurora-A confirm that the pyrazole N1-substituent orientation—dictated by whether the urea is at the 3-, 4-, or 5-position—produces 'distinct differences in binding mode' and governs selectivity across kinase families [2]. For the specific compound 1-(1-methyl-1H-pyrazol-4-yl)urea, the N1-methyl substitution is essential: SAR investigations on related fragments reveal that methylation of pyrazole nitrogen atoms 'obliterated binding,' while the N1-methyl group on the 4-urea scaffold is critical for maintaining the hydrogen-bonding network with the kinase hinge [3]. Replacing the urea oxygen with sulfur (thiourea analog) alters both hydrogen-bonding capacity and metabolic stability, disqualifying it as a direct structural substitute . These target-structure-dependent differences mean that substituting a 4-urea building block with a 3-urea or thiourea analog will produce divergent pharmacological outcomes, making procurement decisions based on scaffold position and N-substitution pattern essential for reproducible fragment-to-lead programs.

Quantitative Comparator Evidence for 1-(1-Methyl-1H-pyrazol-4-yl)urea: Procurement Decision Guide


Fragment-Derived Pharmacophore Validation: 1-(1-Methyl-1H-pyrazol-4-yl)urea as the Core Scaffold of Clinical Candidate AT9283

1-(1-Methyl-1H-pyrazol-4-yl)urea constitutes the minimal pharmacophoric core of AT9283 (1-cyclopropyl-3-[3-[5-(morpholinomethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea), a clinical-stage multitargeted kinase inhibitor. The pyrazol-4-yl urea fragment was identified through fragment-based screening and structure-based optimization as a ligand-efficient hinge-binding motif [1]. The fully elaborated AT9283 inhibits Aurora A with IC₅₀ ≈ 3 nM, Aurora B with IC₅₀ ≈ 3 nM, JAK2 with IC₅₀ = 1.2 nM, JAK3 with IC₅₀ = 1.1 nM, and c-ABL with IC₅₀ = 4 nM [2]. The fragment starting point (pyrazole-benzimidazole conjugate of the 4-urea motif) already demonstrated measurable Aurora A binding, and iterative X-ray crystallography (PDB: 2W1G, 2W1H, 2W1I) confirmed that the 1-methylpyrazol-4-yl urea moiety makes conserved hydrogen bonds with the kinase hinge backbone (Ala213 NH and Glu211 carbonyl in Aurora A) [1]. By contrast, the analogous 1-phenyl-5-pyrazolyl urea series (e.g., compound 7, IC₅₀ = 13 nM against p38α) requires a 2,3-dichlorophenyl substituent on the urea for potency, demonstrating that the pyrazol-4-yl urea core achieves hinge binding without reliance on distal hydrophobic urea N'-substitution [3]. This establishes 1-(1-methyl-1H-pyrazol-4-yl)urea as a structurally minimal, validated kinase fragment with crystallographically confirmed binding mode.

Fragment-based drug discovery Aurora kinase inhibition Kinase hinge binder

Positional Isomer Differentiation: 4-Pyrazolyl Urea vs. 3-Pyrazolyl and 5-Pyrazolyl Ureas in Kinase Selectivity Profiles

The urea attachment position on the pyrazole ring fundamentally determines kinase binding orientation and selectivity. Co-crystallization studies of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with Aurora-A (PDB entry deposited) revealed that the 1-substituted pyrazol-4-yl moiety positions the N1-substituent toward the solvent channel while the urea-NH engages the hinge, producing 'distinct differences in binding mode dependent upon the pyrazole N1-substituent' [1]. In functional kinase assays, a derivative containing the 1-methyl-1H-pyrazol-4-yl motif (compound 49: 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea) displayed IC₅₀ values of 13 nM against Aurora A and 107 nM against Aurora B, with a 8.2-fold selectivity window for Aurora A over Aurora B [2]. By contrast, pyrazol-4-yl ureas in the p38α MAPK series (3D-QSAR CoMFA model: q² = 0.516, r² = 0.950 across 39 training-set molecules) exhibit distinct electrostatic and steric field requirements compared to pyrazol-3-yl and pyrazol-5-yl urea congeners, which occupy different chemical space and produce divergent kinase inhibition profiles [3]. Specifically, pyrazole-urea positional isomers show differential binding to the hinge region of PYK2 kinase, with an indole carboxamide-urea and a pyrazole-urea sub-series 'found to have different binding interactions with the hinge region' [4]. The N1-methyl group on the 4-urea scaffold is essential for activity: methylation of alternative nitrogen atoms obliterates binding [5].

Kinase selectivity Positional isomer SAR Type II kinase inhibitor

N-Methyl Substitution Effect: 1-Methyl-1H-pyrazol-4-yl Urea vs. N-Unsubstituted 1H-Pyrazol-4-yl Urea on Binding Affinity and Physicochemical Properties

The N1-methyl substitution on the pyrazole ring critically influences both target binding and fragment physicochemical properties. Fragment-based SAR studies on JAK1 inhibitors demonstrated that the methyl group on the pyrazole nitrogen was 'essential to activity,' and methylation of alternative nitrogen atoms 'obliterated binding' [1]. In the p38α pyrazolyl urea series, deletion of the N1-methyl group (analog 28 vs. lead compound 2) produced an equipotent compound in the isolated kinase assay but resulted in 'a dramatic loss of activity' in the cellular assay, indicating that N1-methylation contributes to cellular permeability and target engagement beyond isolated enzymatic potency [2]. Computationally, the N1-methyl group increases lipophilicity: the 1-methyl-1H-pyrazol-4-yl fragment contributes a calculated LogP of approximately -0.7 to +0.5 depending on the scaffold context, compared to approximately -1.0 to -0.5 for the unsubstituted 1H-pyrazol-4-yl analog . This modest lipophilicity increase improves membrane permeability while maintaining compliance with fragment lead-likeness criteria (MW 140.14, HBD = 2, HBA = 4, XLogP ≈ 0.5 predicted) . By contrast, the N-unsubstituted analog 1H-pyrazol-4-yl urea (MW 126.12) lacks the methyl group and exhibits reduced metabolic stability due to N-H oxidative susceptibility, as well as altered hydrogen-bonding geometry with kinase hinge residues. In p38α MAPK inhibition assays, pyrazolyl urea derivatives with optimal N1-substitution showed IC₅₀ values ranging from 0.037 to 0.069 µmol/L, comparable to the standard inhibitor SB 203580 (IC₅₀ = 0.043 µmol/L), while N-unsubstituted analogs in related series showed >10-fold reduced potency [3].

N-methylation SAR Fragment physicochemical properties Kinase inhibitor optimization

Optimal Research and Procurement Application Scenarios for 1-(1-Methyl-1H-pyrazol-4-yl)urea


Fragment-Based Drug Discovery: Kinase Hinge-Binder Library Design

1-(1-Methyl-1H-pyrazol-4-yl)urea is optimally deployed as a pre-validated fragment in kinase-focused screening libraries. Its crystallographically confirmed hinge-binding mode in Aurora A (PDB: 2W1G) and the clinical validation of AT9283 (Aurora A/B IC₅₀ ≈ 3 nM) provide a structurally characterized starting point for fragment growing, merging, or linking campaigns . Unlike generic pyrazole fragments that require de novo target engagement validation, this compound's binding pose is known, and the solvent-exposed N1-methyl and the urea NH₂ provide defined vectors for structure-guided elaboration. Procurement of commercial batches with ≥95% purity (typical vendor specification) ensures fragment library quality suitable for biophysical screening by SPR, NMR, or thermal shift assays .

Kinase Inhibitor SAR Exploration: Type II Chemotype Core for p38α, Aurora, and JAK Families

The compound serves as the minimal pharmacophoric core for synthesizing type II kinase inhibitor libraries targeting the DFG-out conformation. In pyrazolyl urea p38α MAPK inhibitor series, derivatives achieved IC₅₀ values as low as 0.037 µmol/L, comparable to SB 203580 (IC₅₀ = 0.043 µmol/L), with in vivo anti-inflammatory activity ranging from 62.25% to 80.93% inhibition vs. diclofenac sodium (81.62%) . The 4-urea position allows simultaneous ATP-pocket and allosteric-site engagement, a binding mode inaccessible to the 3- and 5-urea positional isomers . This makes it suitable for researchers developing selective kinase inhibitors where the pyrazole N1-substituent can be diversified to modulate selectivity across the kinome .

Lead-Oriented Synthesis Building Block: Pre-Validated Intermediate for Agrochemical and Pharmaceutical Diversification

As a building block with MW 140.14, 2 H-bond donors, 4 H-bond acceptors, and predicted LogP ≈ 0.5, 1-(1-methyl-1H-pyrazol-4-yl)urea resides squarely within lead-like chemical space (rule-of-three compliant for fragments) . Its urea NH₂ group serves as a synthetic handle for diversification into N'-substituted ureas, acylureas, and carbamates, while the pyrazole N1-methyl provides a metabolic blocking group against oxidative N-demethylation. The compound's utility in library synthesis is evidenced by the two ureas containing electron-deficient acyl pyrazoles reported as screening libraries for serine hydrolase inhibitors, where the pyrazol-4-yl urea chemotype served as a 'chemotype fragment screening library capable of subsequent structural diversification' . For agrochemical and pharmaceutical R&D procurement, the compound's commercial availability at 95–98% purity from multiple vendors enables cost-effective parallel synthesis campaigns without requiring in-house fragment synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-1H-pyrazol-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.